{3-(2-Fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol is a small molecule that belongs to the class of (2-methyl-3-biphenylyl)methanol derivatives. [] This class of compounds has garnered significant attention in recent years due to their potential as inhibitors of the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). [, ] Blocking the PD-1/PD-L1 pathway is a promising strategy for cancer treatment, as it can reactivate the immune system to attack tumor cells. []
The synthesis of {3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol and related compounds is described in detail in a patent application filed by Bristol-Myers Squibb. [] The synthesis involves a multi-step process, starting from readily available materials. Specific details about the reaction conditions, reagents, and purification procedures are provided in the patent. []
The molecular structure of {3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol and its binding mode to PD-L1 have been investigated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. [] These studies revealed that the molecule binds to a hydrophobic channel-like pocket located at the center of the PD-L1 homodimer. [] The 2-fluorobenzyl and 3'-methyl-2-biphenylyl moieties of the molecule are critical for its binding affinity and selectivity towards PD-L1. []
{3-(2-Fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol functions as an inhibitor of the PD-1/PD-L1 interaction by binding to PD-L1. [] By occupying the binding site on PD-L1, the molecule prevents the interaction with PD-1, thereby blocking the inhibitory signal that suppresses the immune response. [, ] This mechanism of action is distinct from monoclonal antibody-based therapies that target the PD-1/PD-L1 pathway. []
The primary scientific research application of {3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol is as a potential small-molecule inhibitor of the PD-1/PD-L1 pathway for cancer treatment. [, ] This compound represents a novel approach to cancer immunotherapy that offers several potential advantages over monoclonal antibody-based therapies, including lower cost, improved pharmacokinetic properties, and reduced immunogenicity. [] Preclinical studies have demonstrated the ability of this class of compounds to inhibit PD-L1 dimerization and reactivate the immune response against tumor cells in vitro and in vivo. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9